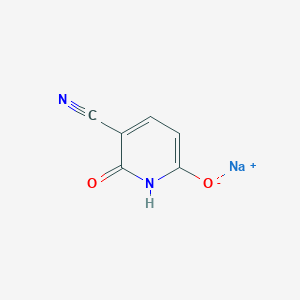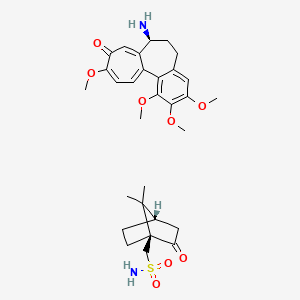
3-Cyano-6-hydroxypyridone Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyano-6-hydroxypyridone Sodium Salt is a chemical compound with the molecular formula C6H4N2NaO2 . It is used for research purposes.
Synthesis Analysis
The synthesis of 3-Cyano-6-hydroxypyridone Sodium Salt involves several steps. The process begins with 160 g of 1,3-dibenzyluracil, 55.2 g of cyanoacetamide (1.2 eq), 256.6 g of sodium methoxide solution (2.5 eq), and 800 mL of methanol placed in a 2000 L reaction flask . The mixture is stirred and the temperature is raised to 4550 ° C, and the reaction is kept for 6 hours . After the TLC detection reaction was completed, the reaction solution was cooled to 20 to 30 ° C, suction filtered, and the filter cake was rinsed with an appropriate amount of methanol . A filter cake and 800 g of water were placed in a 2000 L reaction flask . The temperature was raised to 7075 ° C, then slowly cooled to 05 ° C for 2 h, and filtered, and the filter cake was rinsed with an appropriate amount of ice water to obtain sodium 3-cyano-2,6-dihydroxypyridine dihydrate .
Molecular Structure Analysis
The molecular structure of 3-Cyano-6-hydroxypyridone Sodium Salt is represented by the formula C6H4N2NaO2 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3-Cyano-6-hydroxypyridone Sodium Salt have been described in the Synthesis Analysis section above .
Scientific Research Applications
- Researchers have investigated the antitumor properties of 3-Cyano-6-hydroxypyridone Sodium Salt. Specifically, derivatives of this compound, such as 2-oxo-1,2-dihydropyridine-3-carbonitriles and 2-oxo-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitriles, have shown promising activity against liver carcinoma cell lines (HEPG2) .
- Substituted cyanopyridines, including 3-Cyano-6-hydroxypyridone Sodium Salt, have been associated with antihypertensive effects .
- The pyridine core, including cyanopyridines, has been linked to anti-inflammatory and analgesic properties .
Antitumor Activity
Antihypertensive Properties
Anti-Inflammatory and Analgesic Effects
Antimicrobial Activity
Cardiotonic Potential
Bioisosteres and Anticancer Agents
Safety and Hazards
Mechanism of Action
Target of Action
It is known that cyanopyridines, a class of compounds to which 3-cyano-6-hydroxypyridone sodium salt belongs, have been found to possess various pharmacological activities .
Mode of Action
Cyanopyridines have been reported to interact with various biological targets, leading to a wide range of biological applications .
Result of Action
properties
IUPAC Name |
sodium;5-cyano-6-oxo-1H-pyridin-2-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2.Na/c7-3-4-1-2-5(9)8-6(4)10;/h1-2H,(H2,8,9,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWWPGVNDQWIDY-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)[O-])C#N.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N2NaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2'-Deoxyguanosine-[1-13C] Monohydrate](/img/structure/B583552.png)



![2-deoxy-D-[2-13C]ribose](/img/structure/B583559.png)


![2-deoxy-D-[5-13C]ribose](/img/structure/B583564.png)


![Pyrazolo[1,5-a]pyridin-5-ol](/img/structure/B583570.png)


![[2'-13C]2'-Deoxyuridine](/img/structure/B583574.png)